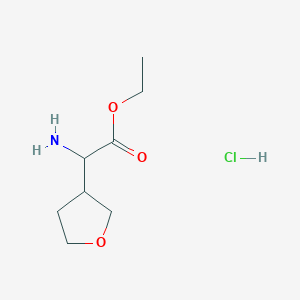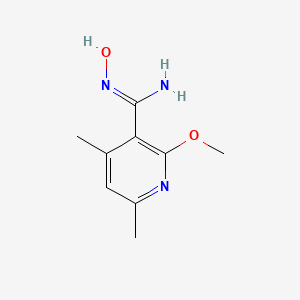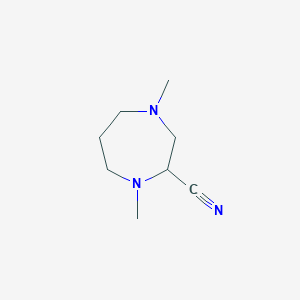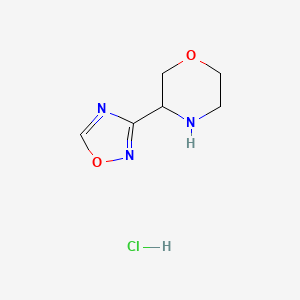
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Descripción general
Descripción
“2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1609402-74-5 . It has a molecular weight of 238.16 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for “2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is a solid at room temperature . It has a molecular weight of 238.16 .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor
One of the applications of related compounds is as Aurora kinase inhibitors, which can be useful in treating cancer. The study presents a compound that inhibits Aurora A, a protein kinase involved in the regulation of cell division, suggesting its potential in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
Another study focused on the molecular interactions of a cannabinoid receptor antagonist, highlighting the structural and conformational analysis that underlies its binding to the CB1 receptor. This research offers insights into the drug design process for targeting cannabinoid receptors, which are significant in various physiological processes (J. Shim et al., 2002).
Anticholinesterase Agents
Research into pyrazoline derivatives for their anticholinesterase effects reveals their potential in treating neurodegenerative disorders. The study synthesizes new pyrazoline derivatives and evaluates their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease and other cognitive impairments (M. Altıntop, 2020).
Electrochemical Studies
Mannich bases bearing a pyrazolone moiety were synthesized and characterized, including electrochemical behavior analysis through polarography and cyclic voltammetry. This research contributes to the understanding of the electrochemical properties of these compounds, which is important for their potential application in various fields, including medicinal chemistry (K. Naik et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZTWGSUXMQXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)


![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)

![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)



![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
